5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Scientific Research Applications
5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is investigated for its plant growth-regulating properties and as a potential pesticide.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted thiadiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylthio)-1,3,4-thiadiazole-2-thiol
- 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol
- 5-(Propylthio)-1,3,4-thiadiazole-2-thiol
Uniqueness
5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol is unique due to its specific isopentylthio substituent, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Properties
IUPAC Name |
5-(3-methylbutylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S3/c1-5(2)3-4-11-7-9-8-6(10)12-7/h5H,3-4H2,1-2H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQCNVNGCULYPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NNC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.